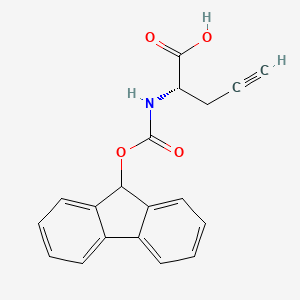![molecular formula C17H20BFO2 B15243486 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid: is an organic compound with the chemical formula C17H20BFO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a biphenyl structure substituted with a fluoro and a pentyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the reaction of appropriate starting materials such as fluoroalkanes and triphenylphosphine with boronic acid derivatives. The reaction conditions often include the use of solvents like methanol, ethanol, or dichloromethane, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters.
Reduction: Borane derivatives.
Substitution: Various biphenyl derivatives depending on the coupling partner.
Scientific Research Applications
Chemistry: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its role in forming stable carbon-carbon bonds makes it valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic acid reacts with a palladium catalyst, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Pentylphenylboronic acid
Comparison: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The presence of both fluoro and pentyl groups can influence the reactivity and selectivity of the compound in various synthetic applications .
Properties
Molecular Formula |
C17H20BFO2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
[2-fluoro-6-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(19)17(15)18(20)21/h5,7-12,20-21H,2-4,6H2,1H3 |
InChI Key |
QQPPLQUWJGIENF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)C2=CC=C(C=C2)CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


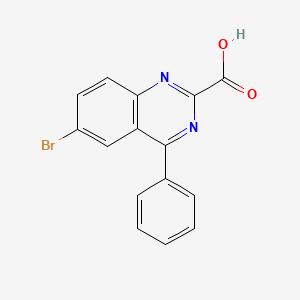
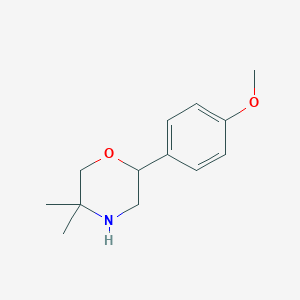
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
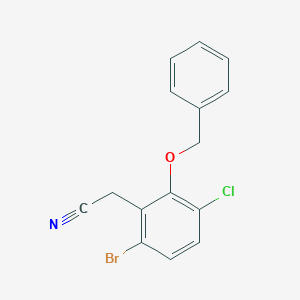
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)

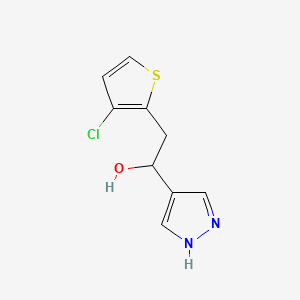
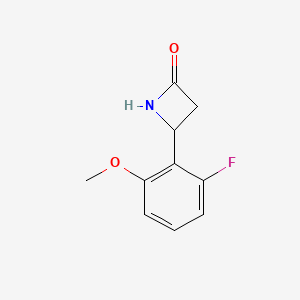
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
carboxamide](/img/structure/B15243455.png)
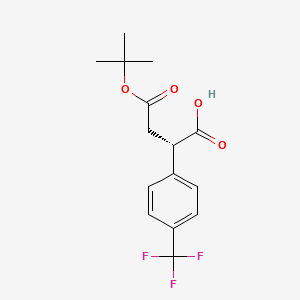
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
